Based on the provided papers, the primary application of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione appears to be its role as a key building block in the multi-step synthesis of Linagliptin. [] The papers highlight Linagliptin's therapeutic potential as a DPP-4 inhibitor for treating type 2 diabetes.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1